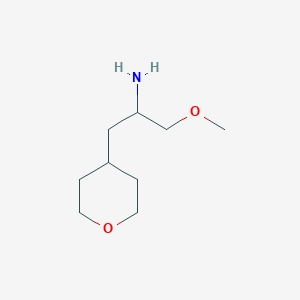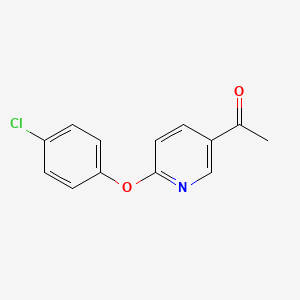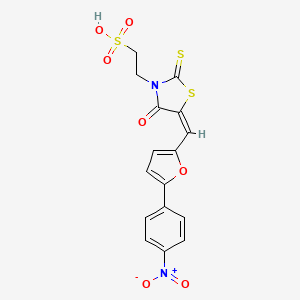![molecular formula C25H17ClN4O5 B2973415 5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-96-8](/img/no-structure.png)
5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 1,3,4-oxadiazole derivatives, has been reported in the literature . These compounds were designed and synthesized using the forced swimming test (FST) model to test the antidepressant activity of the target compound in vivo .Aplicaciones Científicas De Investigación
Antitumor Activity
One of the significant applications of compounds related to 5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is in antitumor research. Studies have shown that similar compounds, particularly those containing the 1,2,4-oxadiazole ring, exhibit potent antitumor properties. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity. One of the compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating significant potency against tumor cells (Maftei et al., 2013).
Antimicrobial Activity
Another important application is in the field of antimicrobial research. Compounds similar to the one have been synthesized and tested for their antibacterial and antifungal activities. For example, Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and found them to exhibit notable antibacterial and antifungal properties, which were compared against existing compounds (Gupta et al., 2008).
Synthesis and Characterization
The synthesis and characterization of such compounds also hold significant importance in scientific research. Studies involving the synthesis of new heterocyclic quinones from related structures have been conducted to understand their chemical properties and potential applications. Yanni (1991) interacted 6-chloroquinoline-5,8-dione hydrochloride with amides and/or thioamides, yielding various quinoline diones with bactericidal activities (Yanni, 1991).
Molecular Structure and Docking Studies
Research into the molecular structure and docking studies of similar compounds has provided insights into their potential interactions with biological targets. Wu et al. (2022) synthesized a related compound and explored its structural properties using spectroscopy and X-ray crystallography. Molecular docking suggested a favorable interaction between the compound and SHP2 protein, indicating potential therapeutic applications (Wu et al., 2022).
Propiedades
Número CAS |
894932-96-8 |
|---|---|
Nombre del producto |
5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Fórmula molecular |
C25H17ClN4O5 |
Peso molecular |
488.88 |
Nombre IUPAC |
5-[(3-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17ClN4O5/c26-17-8-4-5-15(9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-6-2-1-3-7-16/h1-11H,12-14H2 |
Clave InChI |
SWPUKTJXTSUTAM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)
![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)
![Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride](/img/structure/B2973336.png)
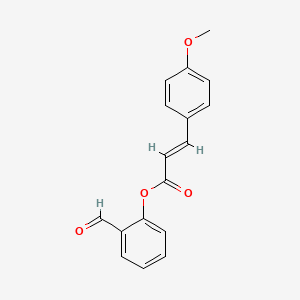
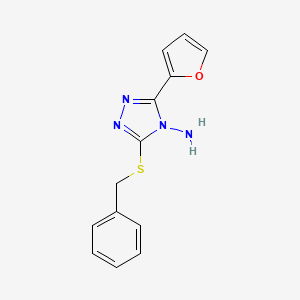
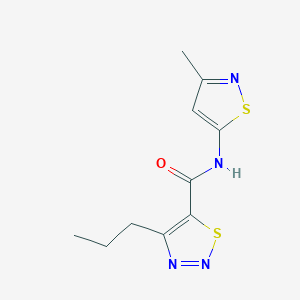
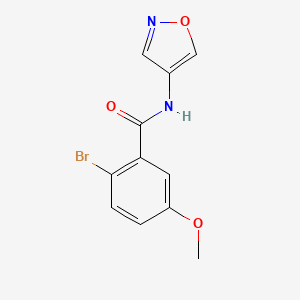
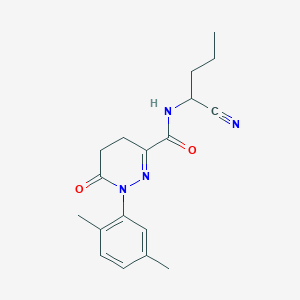
![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)
